

In-Depth Technical Guide: Theoretical vs. Experimental Mass of Miglustat-d9

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Compound of Interest

Compound Name: Miglustat-d9

Cat. No.: B15144678

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This technical guide provides a detailed analysis of the theoretical and experimental mass of **Miglustat-d9**, a deuterated isotopologue of Miglustat. This document outlines the core principles of its mass determination, a generalized experimental protocol for its quantification, and its mechanism of action within the glycosphingolipid synthesis pathway.

Data Presentation: Mass of Miglustat-d9

The following table summarizes the key quantitative data regarding the mass of **Miglustat-d9** and its commonly available hydrochloride salt. The experimental mass is predicated on high-resolution mass spectrometry analysis, which is expected to align closely with the calculated theoretical monoisotopic mass.

Compound	Chemical Formula	Theoretical Mass (Da)	Notes
Miglustat-d9	$C_{10}H_{12}D_9NO_4$	228.33 - 228.34[1][2]	Free base form.
Miglustat-d9 HCl	$C_{10}H_{12}D_9NO_4 \cdot HCl$	264.79 - 264.8[3][4]	Hydrochloride salt form.

Experimental Protocols: Mass Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

The determination of the experimental mass and the quantification of **Miglustat-d9** in biological matrices are typically performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). **Miglustat-d9** is often used as an internal standard for the quantification of Miglustat itself. The following is a generalized protocol for the quantitative analysis of a small molecule like **Miglustat-d9**.

Objective: To determine the concentration of **Miglustat-d9** in a given sample (e.g., plasma, tissue homogenate) using a triple-quadrupole mass spectrometer.

1. Sample Preparation:

- **Standard Curve Preparation:** Prepare a series of calibration standards with known concentrations of **Miglustat-d9** in the relevant biological matrix.
- **Internal Standard:** If quantifying Miglustat, **Miglustat-d9** would serve as the internal standard. For quantifying **Miglustat-d9** itself, a different stable isotope-labeled analog could be used.
- **Protein Precipitation:** For plasma samples, precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).
- **Centrifugation:** Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully collect the supernatant for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

- **Column:** A reverse-phase C18 column is typically suitable for separating small polar molecules.
- **Mobile Phase A:** 0.1% formic acid in water.
- **Mobile Phase B:** 0.1% formic acid in acetonitrile.
- **Gradient:** A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analyte. The specific gradient will need to be optimized.
- **Flow Rate:** A typical flow rate is between 0.2 and 0.5 mL/min.
- **Injection Volume:** 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

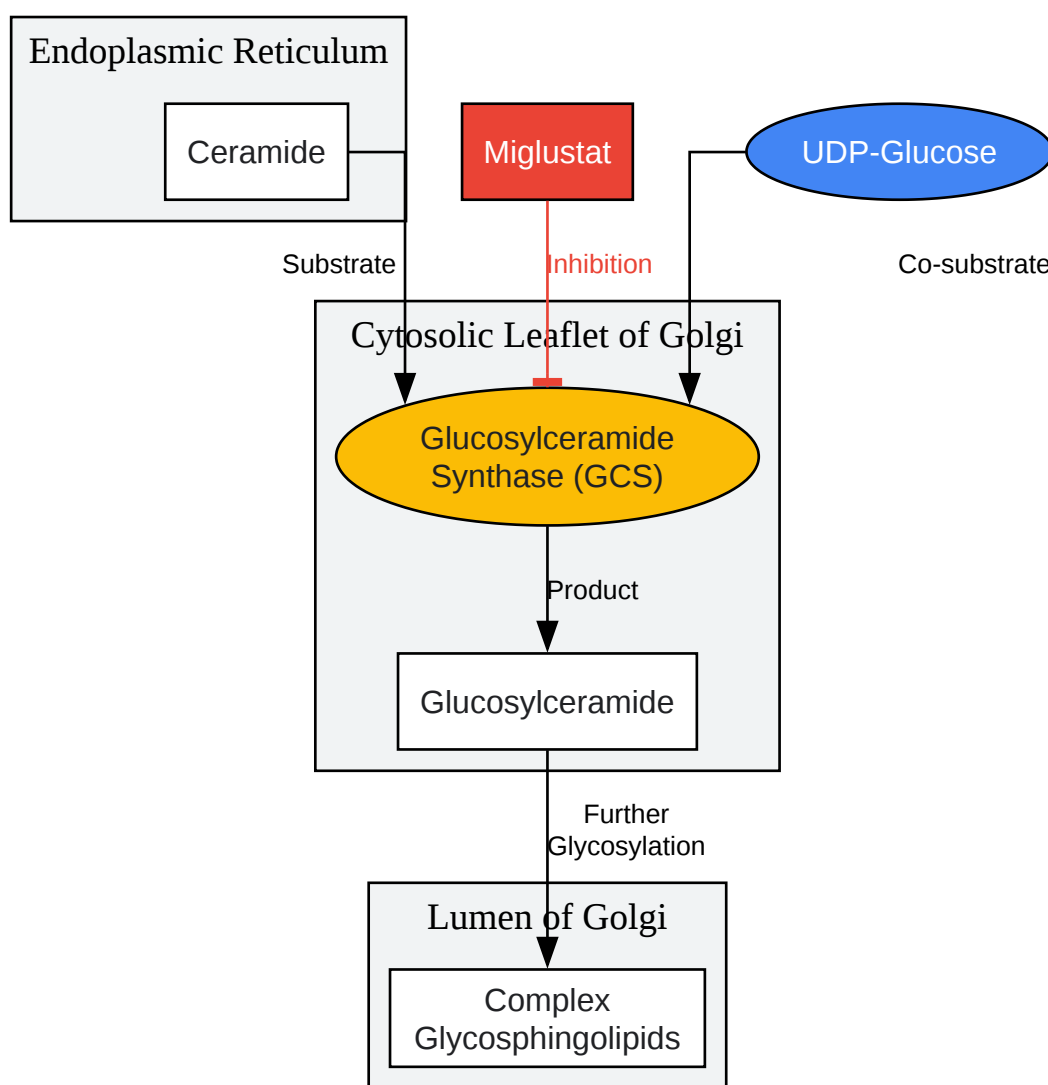
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for Miglustat.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple-quadrupole mass spectrometer due to its high sensitivity and selectivity.
- MRM Transitions:
 - The precursor ion (Q1) will be the $[M+H]^+$ adduct of **Miglustat-d9**.
 - The collision-induced dissociation (CID) in Q2 will generate specific product ions.
 - The most stable and abundant product ion will be monitored in Q3.
- The specific m/z values for the precursor and product ions need to be determined by direct infusion of a standard solution.
- Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for the specific analyte and instrument to maximize signal intensity.

4. Data Analysis:

- Quantification: The concentration of **Miglustat-d9** in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
- Software: Instrument-specific software is used to process the chromatograms and perform the regression analysis for the calibration curve.

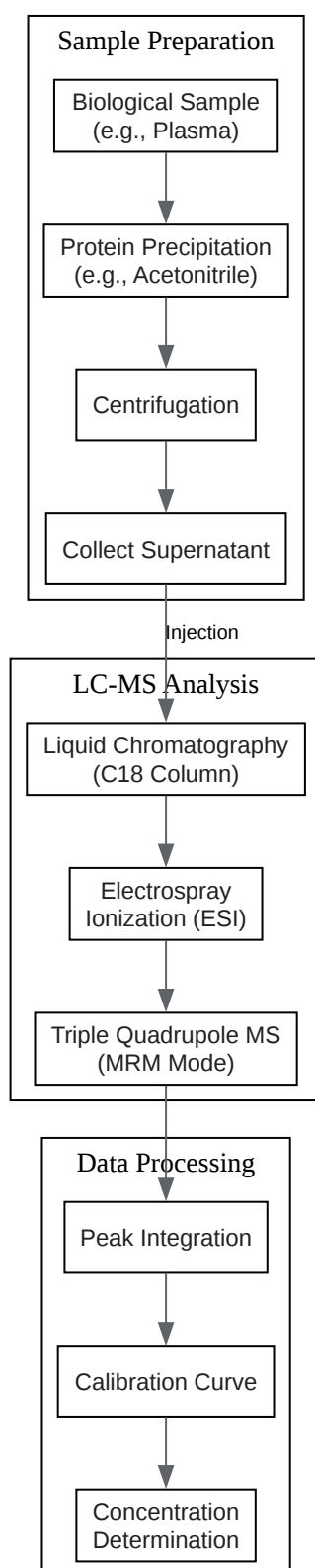
Signaling Pathway and Mechanism of Action

Miglustat functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase (GCS). This enzyme is crucial for the first step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, Miglustat reduces the production of glucosylceramide, thereby preventing the accumulation of its downstream metabolites in lysosomal storage disorders like Gaucher disease type 1.



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Caption: Mechanism of action of Miglustat in the glycosphingolipid synthesis pathway.



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Caption: General experimental workflow for quantitative analysis by LC-MS.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 4. Miglustat - Wikipedia [en.wikipedia.org]
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